molecular formula C5H9BrO2 B1588587 methyl (2S)-3-bromo-2-methylpropanoate CAS No. 98190-85-3

methyl (2S)-3-bromo-2-methylpropanoate

Cat. No.: B1588587
CAS No.: 98190-85-3
M. Wt: 181.03 g/mol
InChI Key: FKWNAVCXZSQYTA-SCSAIBSYSA-N
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Description

Methyl (2S)-3-bromo-2-methylpropanoate (CAS: 98190-85-3) is a chiral brominated ester with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol . Its structure features a stereogenic center at the C2 position (S-configuration), a bromine atom at C3, and a methyl ester group at C1 (Figure 1). This compound is widely utilized in organic synthesis as an alkylating agent and in biocatalysis studies to probe enzyme enantioselectivity, particularly with esterases like Pseudomonas fluorescens . Its reactivity stems from the bromine atom, which acts as a leaving group in nucleophilic substitution reactions, and the ester group, which enhances solubility in organic solvents.

Figure 1: Structure of this compound.

Properties

IUPAC Name

methyl (2S)-3-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWNAVCXZSQYTA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420478
Record name Methyl (2S)-3-bromo-2-methylpropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98190-85-3
Record name Methyl (2S)-3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Methyl (S)-3-bromo-2-methylpropionate
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Biochemical Analysis

Biological Activity

Methyl (2S)-3-bromo-2-methylpropanoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

  • Chemical Formula: C5H9BrO2
  • Molecular Weight: 179.03 g/mol
  • Structure:
    • SMILES: COC(=O)[C@H](C)CBr
    • InChI: 1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1

Synthesis and Applications

This compound can be synthesized through various methods, often involving nucleophilic substitution reactions. It serves as a precursor for synthesizing biologically significant compounds, including derivatives of vitamin B12 and various pharmaceutical agents.

Key Applications:

  • Reactant in Organic Synthesis: Used to prepare complex molecules such as (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester .
  • Antagonist Development: It has been utilized in the synthesis of decahydroisoquinoline derivatives that act as potent antagonists of somatostatin receptors .

Antiproliferative Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness in inhibiting cell proliferation in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
MCF-710–33Inhibition of tubulin polymerization
MDA-MB-23123–33Interaction at colchicine-binding site

The compound's mechanism involves the destabilization of microtubules, leading to apoptosis in cancer cells. Flow cytometry results demonstrated that treatment with this compound caused cell cycle arrest in the G2/M phase and induced apoptosis . Confocal microscopy further confirmed alterations in microtubule organization post-treatment.

Case Studies

  • Anticancer Activity Study :
    • A comprehensive study evaluated the efficacy of this compound against several cancer types, including breast and prostate cancers. The results indicated substantial cytotoxic effects, particularly in hormone-sensitive and triple-negative breast cancer models .
  • Polymer Functionalization :
    • The compound has been used to functionalize poly(oxyalkylene) polymers, demonstrating its utility beyond direct biological applications. The functionalized polymers exhibited enhanced properties suitable for drug delivery systems .

Safety and Toxicology

This compound is classified with certain hazard warnings, including skin and eye irritation. Safety data sheets recommend appropriate handling procedures to mitigate exposure risks .

Scientific Research Applications

Methyl (2S)-3-bromo-2-methylpropanoate, also known as methyl (S)-3-bromo-2-methylpropanoate, is a chiral compound with a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Its unique stereochemistry and the presence of a bromine atom contribute to its reactivity and utility in various chemical and biological systems.

Scientific Research Applications

  • Organic Synthesis: this compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Enzyme-Catalyzed Reactions: This compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
  • Drug Discovery: It acts as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
  • Preparation of complex molecules: Methyl (R)-(+)-3-bromo-2-methylpropionate can be used as a reactant to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester by reacting with 5-bromo-2-methoxy pyridine via nucleophilic displacement reaction . It can also be used to produce decahydroisoquinoline derivative (NVP-ACQ090) as a potent antagonist of somatostatin sst3 receptor .

Structure and Reactivity

This compound is an ester with a bromine substituent on the 3rd carbon. The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles like hydroxide, alkoxide, or amine groups. The ester group can undergo hydrolysis under acidic or basic conditions, yielding 3-bromo-2-methylpropanoic acid and methanol.

Reactions

  • Alkylation Reactions: (−)-Methyl (S)-3-bromo-2-methylpropionate can be used as a reference substrate in the alkylation reactions of vitamin B12 derivatives .
  • Preparation of Biologically Significant Compounds: It is used as a starting material in the preparation of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids .
  • Reactant in Synthesis: Methyl (R)-(+)-3-bromo-2-methylpropionate can be used as a reactant to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester via nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine .
  • Antagonist Synthesis: Employed in creating decahydroisoquinoline derivative (NVP-ACQ090), a potent antagonist of the somatostatin sst3 receptor .

Use as a Reference Substrate

This compound is used as a reference substrate in the alkylation reactions of vitamin B12 derivatives .

Synthesis of Bioactive Compounds

It serves as a starting material in the preparation of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids .

ATRP Polymerization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Methyl (2S)-3-Bromo-2-Methylpropanoate vs. (2S)-3-Bromo-2-Hydroxy-2-Methylpropanoic Acid

The replacement of the ester group (-COOCH₃) with a hydroxyl (-OH) and carboxylic acid (-COOH) group in (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid (CAS: Not provided) results in distinct properties:

  • Acidity : The carboxylic acid derivative is significantly more acidic (pKa ~2-3) compared to the ester, which lacks acidic protons.
  • Solubility : The acid is slightly soluble in water but decomposes in hot aqueous solutions, whereas the ester is more soluble in organic solvents like THF or ethyl acetate .
  • Reactivity: The ester participates in alkylation reactions, while the acid may undergo decarboxylation or act as a hydrogen-bond donor in crystallization .
This compound vs. 2-Bromo-2-Methylpropanoic Acid

2-Bromo-2-methylpropanoic acid (CAS: Not provided) lacks the stereogenic center and ester group, leading to:

  • Molecular Weight : 167.01 g/mol vs. 181.03 g/mol for the ester .
  • Boiling Point : The acid has a higher boiling point (~200°C) due to hydrogen bonding, while the ester’s boiling point is lower (~73–200°C, extrapolated) .
  • Applications : The acid is used in polymer synthesis, whereas the ester is favored in asymmetric catalysis .

Enantioselectivity in Biocatalysis

This compound serves as a substrate for Pseudomonas fluorescens esterase. Mutations in distant residues of the enzyme moderately enhance enantioselectivity toward this compound, unlike ethyl 3-phenylbutyrate, where mutations have a more pronounced effect . This highlights the role of steric effects and electronic interactions in enzyme-substrate binding.

Table 1: Comparison of Key Properties

Compound Molecular Formula M. Wt. (g/mol) Functional Groups Boiling Point (°C) Solubility
This compound C₅H₉BrO₂ 181.03 Ester, Bromine ~73–200* Organic solvents
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid C₄H₇BrO₃ ~183.0 Carboxylic acid, Bromine N/A Slightly in water
2-Bromo-2-methylpropanoic acid C₄H₇BrO₂ 167.01 Carboxylic acid, Bromine ~200 Alcohol, ether

*Estimated based on analogous bromoesters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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